2,4,4-Trimethylpentane-1-thiol

CAS No.: 110502-19-7

Cat. No.: VC6308934

Molecular Formula: C8H18S

Molecular Weight: 146.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110502-19-7 |

|---|---|

| Molecular Formula | C8H18S |

| Molecular Weight | 146.29 |

| IUPAC Name | 2,4,4-trimethylpentane-1-thiol |

| Standard InChI | InChI=1S/C8H18S/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 |

| Standard InChI Key | QBYFFKSXZRCMQR-UHFFFAOYSA-N |

| SMILES | CC(CC(C)(C)C)CS |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

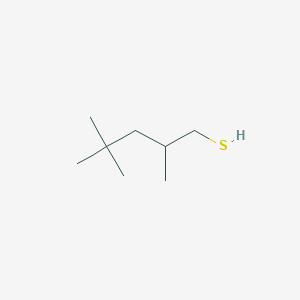

2,4,4-Trimethylpentane-1-thiol features a pentane chain (C₅H₁₁) with methyl groups at positions 2, 4, and 4, and a thiol group at position 1. The SMILES notation CC(CC(C)(C)C)CS confirms this branching pattern . The InChIKey QBYFFKSXZRCMQR-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈S |

| Molecular Weight | 146.3 g/mol |

| SMILES | CC(CC(C)(C)C)CS |

| InChIKey | QBYFFKSXZRCMQR-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Collision cross-section (CCS) data, critical for mass spectrometry identification, reveal variability across adducts:

Table 2: Predicted Collision Cross Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 147.12020 | 136.2 |

| [M+Na]+ | 169.10214 | 146.1 |

| [M+NH₄]+ | 164.14674 | 145.3 |

The larger CCS for [M+Na]+ (146.1 Ų) versus [M+H]+ (136.2 Ų) reflects sodium’s polarizing effect on molecular conformation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct literature on 2,4,4-trimethylpentane-1-thiol synthesis is sparse, analogous methods for hydrocarbon thiols suggest two pathways:

-

Nucleophilic Substitution: Reaction of 2,4,4-trimethylpentyl halides with thiourea, followed by hydrolysis .

-

Hydrogen Sulfide Addition: Catalytic addition of H₂S to 2,4,4-trimethyl-1-pentene under high pressure .

Industrial Scalability

Chemical Reactivity and Reaction Pathways

Oxidation and Disulfide Formation

The thiol group undergoes oxidation to form disulfides, a reaction pivotal in polymer cross-linking:

This exothermic process is mediated by iodine or peroxide catalysts .

Nucleophilic Substitution

The -SH group’s nucleophilicity facilitates reactions with alkyl halides:

Such reactions are exploited in surfactant synthesis .

Physicochemical and Spectroscopic Profiles

Boiling Point and Solubility

The compound’s branching lowers its boiling point relative to linear thiols (~160–170°C estimated). It is sparingly soluble in water but miscible with organic solvents like ethanol and hexane .

Spectral Signatures

-

IR Spectroscopy: Strong S-H stretch ~2550 cm⁻¹; C-S stretch ~600–700 cm⁻¹.

-

NMR: δ ~1.2–1.5 ppm (methyl protons), δ ~2.5 ppm (methine near sulfur) .

Toxicological and Environmental Considerations

Acute Toxicity

While direct studies are lacking, structural analogs like 2,2,4-trimethylpentane induce renal toxicity in rodents via α2u-globulin nephropathy . Similar mechanisms may apply to the thiol derivative, necessitating caution in handling.

Environmental Fate

The compound’s volatility (estimated vapor pressure: ~0.5 mmHg at 25°C) suggests atmospheric oxidation as a primary degradation route, forming sulfonic acids .

Applications and Industrial Relevance

Chemical Intermediate

Used in synthesizing sulfonates for detergents and lubricant additives. Its branching enhances thermal stability in high-performance formulations .

Analytical Chemistry

CCS values (Table 2) enable its identification in complex matrices via ion mobility spectrometry .

Research Gaps and Future Directions

-

Metabolic Pathways: Urgent need for in vivo studies to elucidate detoxification mechanisms.

-

Catalytic Synthesis: Development of enantioselective routes for chiral thiol production.

-

Ecotoxicology: Long-term environmental impact assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume